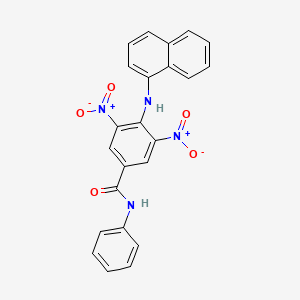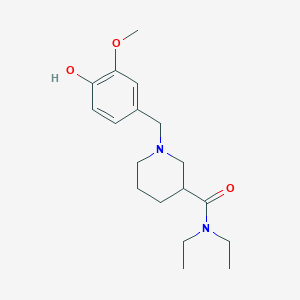
4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide, also known as NPD, is a chemical compound that has been extensively studied for its biological and chemical properties. It is a yellow crystalline powder that is soluble in organic solvents and is commonly used in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of 4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide involves the binding of the compound to the active site of the target enzyme or protein. This binding can result in the inhibition of enzyme activity or the disruption of protein-protein interactions. The exact mechanism of action of this compound varies depending on the specific target, but it is generally believed to involve the formation of covalent bonds with the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various cytochrome P450 enzymes, which can lead to altered drug metabolism and toxicity. This compound has also been shown to inhibit the activity of various kinases and phosphatases, which can affect cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, although the exact mechanisms underlying these effects are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This can be useful for studying the role of these molecules in various biological processes. Additionally, this compound can be used as a fluorescent probe for detecting protein-protein interactions, which can provide valuable information about the structure and function of proteins.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to altered drug metabolism and toxicity. Additionally, the covalent binding of this compound to target molecules can lead to irreversible inhibition, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide. One area of research is the development of more selective inhibitors of specific enzymes and proteins. This could lead to the development of new drugs for the treatment of various diseases. Another area of research is the development of new fluorescent probes for detecting protein-protein interactions. This could provide valuable information about the structure and function of proteins in various biological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide involves the reaction of 4-nitro-1-naphthylamine with 3,5-dinitrobenzoic acid and phenyl isocyanate. The reaction takes place in a solvent such as chloroform or acetone, and the resulting product is purified by recrystallization. The yield of this compound is typically around 60-70%, and the purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism, as well as the activity of various kinases and phosphatases. This compound has also been used as a fluorescent probe for detecting protein-protein interactions and as a tool for studying protein folding and stability.
Eigenschaften
IUPAC Name |
4-(naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5/c28-23(24-17-9-2-1-3-10-17)16-13-20(26(29)30)22(21(14-16)27(31)32)25-19-12-6-8-15-7-4-5-11-18(15)19/h1-14,25H,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVJKWUPIWVFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])NC3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B4998559.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
![3-(3-fluorophenyl)-5-(tetrahydro-2H-thiopyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4998571.png)
![4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4998576.png)
![3-[(2-methoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4998587.png)
![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)
![2,4-dichloro-6-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B4998606.png)

![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4998610.png)
![1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4998617.png)

![4-[1-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-piperidinyl]pyridine](/img/structure/B4998635.png)
![1-ethyl-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4998636.png)
